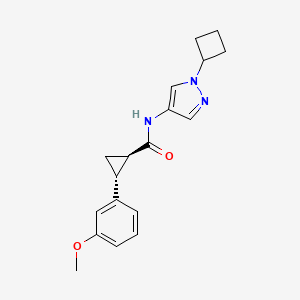![molecular formula C18H26N4O2 B7351006 5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DFU' and is synthesized through a specific method.
作用機序
The mechanism of action of DFU involves its ability to modulate various cellular pathways. DFU has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to reduce inflammation and oxidative stress by inhibiting the production of certain cytokines and reactive oxygen species. Additionally, DFU has been found to have a positive effect on cognitive function by enhancing the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
DFU has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can have a positive effect on cardiovascular diseases. Additionally, DFU has been found to enhance cognitive function by increasing the activity of certain neurotransmitters. DFU has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using DFU in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. Additionally, DFU has been found to have a positive effect on cardiovascular diseases and neurological disorders, making it a versatile compound for research. However, one limitation of using DFU in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research involving DFU. One direction is to further study its potential use in cancer therapy. Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease. Additionally, further research can be conducted to optimize the synthesis method of DFU to make it more accessible for lab experiments.
合成法
DFU is synthesized through a multi-step process involving the use of various chemical reagents. The first step involves the reaction of 2-furoic acid with N,N-diethylformamide to form an intermediate product. This intermediate product is then reacted with 1,2-cyclopentanedione and imidazole to form the final product, DFU.
科学的研究の応用
DFU has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. DFU has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have a positive effect on cardiovascular diseases by reducing inflammation and oxidative stress. Additionally, DFU has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-21(4-2)12-14-8-9-17(24-14)18(23)20-15-6-5-7-16(15)22-11-10-19-13-22/h8-11,13,15-16H,3-7,12H2,1-2H3,(H,20,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNHYYQPDINAW-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(O1)C(=O)NC2CCCC2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(O1)C(=O)N[C@@H]2CCC[C@@H]2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxamide](/img/structure/B7350928.png)
![4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide](/img/structure/B7350937.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7350945.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350950.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,2-oxazole-3-carboxamide](/img/structure/B7350974.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)
